molecular formula C12H11NO3S B2967508 4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 35535-10-5

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2967508
CAS No.: 35535-10-5
M. Wt: 249.28
InChI Key: JPXSHGOKVQXIJD-UHFFFAOYSA-N
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Description

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with phenol derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the thiazole ring .

Scientific Research Applications

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-11(12(14)15)17-10(13-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSHGOKVQXIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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